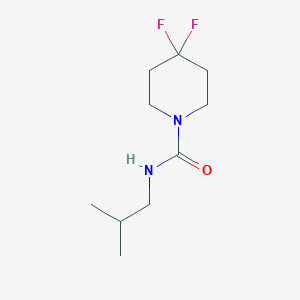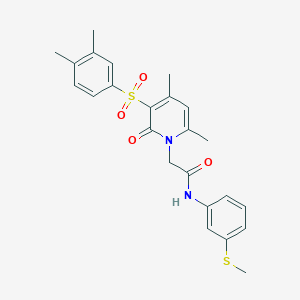
N-(2-methoxypyrimidin-5-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(2-methoxypyrimidin-5-yl)picolinamide”, a related compound, “N-(2-morpholinopyrimidin-5-yl)picolinamide”, can be synthesized through nucleophilic and amidation reactions . Another study describes a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane .科学的研究の応用
Development and Synthesis Applications
N-(2-methoxypyrimidin-5-yl)picolinamide serves as a key intermediate in the development and kilogram-scale synthesis of various pharmaceutical and chemical entities. It has been involved in the synthesis of mGlu5 negative allosteric modulators, such as VU0424238 (auglurant), highlighting a process that incorporates challenging pyridine N-oxidation sequences and highly efficient recrystallizations. This compound's synthesis underlines its role in producing potential treatments for depression with high purity, demonstrating its importance in medicinal chemistry and pharmaceutical manufacturing processes (David et al., 2017).
Antimicrobial and Medicinal Chemistry
This compound derivatives have been explored for their antimicrobial activities and interactions with DNA. Studies have shown that derivatives of picolinic acid, including those related to this compound, exhibit significant activity against various bacteria and yeast strains. The chemical structures and antimicrobial efficacy of these compounds have been characterized, revealing potential for therapeutic applications (Tamer et al., 2018).
Coordination Chemistry and Material Science
In coordination chemistry, N-(aryl)picolinamide complexes of ruthenium have been investigated for their unusual coordination properties and potential for strategic cyclometalation. These complexes demonstrate the versatile binding modes and electronic properties of this compound derivatives, which can be applied in catalysis, material science, and the development of novel organometallic compounds (Nag et al., 2007).
Biochemical Research and Inhibition Studies
Picolinamide, a structurally related compound, has shown significant biochemical activity as an inhibitor of poly (ADP-ribose) synthetase. Such studies provide insights into the protective mechanisms against cellular damage and the potential therapeutic applications of picolinamide and its derivatives in treating conditions caused by enzymatic overactivity (Yamamoto & Okamoto, 1980).
Catalysis and Environmental Applications
Research on the catalytic applications of picolinamide derivatives includes their use in the synthesis of organic carbonates from CO2 and alcohols. The role of these compounds in facilitating environmentally friendly reactions, by acting as catalysts or intermediates, showcases their importance in green chemistry and CO2 utilization efforts (Honda et al., 2014).
作用機序
Mode of Action
The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide It is suggested that the compound may have anti-fibrotic and anti-inflammatory activity .
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide It is suggested that the compound may be involved in the inhibition of fibrosis and inflammation, potentially impacting related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide It is suggested that the compound may have anti-fibrotic and anti-inflammatory effects .
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-8(7-14-11)15-10(16)9-4-2-3-5-12-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNUOJWCFSSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)

![3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2584015.png)




![methyl 2-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2584023.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)